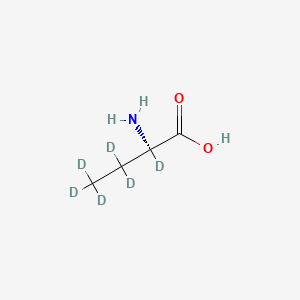

D(-)-2-Aminobutyric acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H9NO2 |

|---|---|

Poids moléculaire |

109.16 g/mol |

Nom IUPAC |

(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1/i1D3,2D2,3D |

Clé InChI |

QWCKQJZIFLGMSD-TZMQQGIWSA-N |

SMILES isomérique |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |

SMILES canonique |

CCC(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to D(-)-2-Aminobutyric acid-d6 for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Isotopic Standard in Advanced Analytical and Metabolic Research

D(-)-2-Aminobutyric acid-d6 is the deuterium-labeled form of D(-)-2-Aminobutyric acid, a non-proteinogenic D-amino acid.[1][2] By replacing six hydrogen atoms with their heavier, stable isotope, deuterium, this compound becomes an invaluable tool in highly sensitive analytical techniques, particularly in mass spectrometry. Its chemical properties are nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished and used as an internal standard for the accurate quantification of D(-)-2-Aminobutyric acid in complex biological matrices.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

The utility of this compound in quantitative studies hinges on its well-defined physical and chemical properties. The following table summarizes key quantitative data for this compound, compiled from various supplier specifications.

| Property | Value |

| Chemical Name | (2R)-2-Aminobutanoic-2,3,3,4,4,4-d6 acid |

| Synonyms | This compound, D-Butyrine-d6 |

| CAS Number | 1276197-57-9 |

| Molecular Formula | C₄H₃D₆NO₂ |

| Molecular Weight | 109.16 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Appearance | White to off-white solid |

| Melting Point | >245°C (decomposes) |

| Storage Temperature | 2-8°C |

Key Applications in Research and Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of endogenous D(-)-2-Aminobutyric acid.[2] Its utility extends to several key areas of research:

-

Metabolomics: It serves as a crucial tool for tracing the metabolic pathways and fluxes of D-amino acids in various biological systems.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to or interact with D-amino acids.[]

-

Clinical Diagnostics: Accurate quantification of D-amino acids is important in the study of certain diseases where their levels may be altered.

-

Enzymology: As D(-)-2-Aminobutyric acid is a substrate for D-amino acid oxidase (DAAO), its deuterated form can be used in studies of this enzyme's activity and inhibition.[1][4][5]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of D(-)-2-Aminobutyric acid in a biological sample using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of D(-)-2-Aminobutyric acid in a plasma sample.

Materials:

-

This compound (internal standard)

-

D(-)-2-Aminobutyric acid (analytical standard)

-

Plasma sample

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

-

Prepare a series of calibration curve standards of D(-)-2-Aminobutyric acid in a relevant matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in the precipitation solvent (e.g., ACN with 0.1% FA).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standards, and quality control samples, add 200 µL of the working internal standard solution.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A chiral column suitable for amino acid separation (e.g., CROWNPAK CR-I(+)).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D(-)-2-Aminobutyric acid and this compound.

-

D(-)-2-Aminobutyric acid: e.g., m/z 104 -> 58

-

This compound: e.g., m/z 110 -> 64

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of D(-)-2-Aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Pathways

To better illustrate the experimental and logical relationships, the following diagrams are provided in Graphviz DOT language.

Caption: Workflow for the quantification of D(-)-2-Aminobutyric acid using its deuterated analog.

Caption: Enzymatic oxidation of D(-)-2-Aminobutyric acid by D-Amino Acid Oxidase.

References

An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Aminobutyric acid-d6 is the deuterium-labeled form of D(-)-2-Aminobutyric acid, a non-proteinogenic D-amino acid. The incorporation of six deuterium (B1214612) atoms into the molecule provides a distinct mass shift, making it an invaluable tool in a variety of analytical and research applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its primary metabolic pathway.

Core Chemical Properties

This compound is a stable, isotopically labeled compound used primarily as an internal standard in mass spectrometry and NMR-based studies for the accurate quantification of its unlabeled counterpart.[1] Its physical and chemical properties are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C4H3D6NO2 | [1] |

| Molecular Weight | 109.16 g/mol | [1] |

| CAS Number | 1276197-57-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Chemical Purity | ≥98% | [2][3] |

| Isotopic Purity (atom % D) | ≥98% | [2][4] |

| Melting Point | >245°C (decomposes) | [5] |

| Solubility | Soluble in PBS (50 mg/mL) | [6] |

Note: Some properties, such as melting point and solubility, may be reported for the L- or DL- form or the unlabeled compound and are provided here for reference.

Comparative Properties of Unlabeled D(-)-2-Aminobutyric acid

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO2 | |

| Molecular Weight | 103.12 g/mol | |

| CAS Number | 2623-91-8 | |

| Appearance | White crystals, powder, or crystalline powder | [7] |

| Assay | ≥98.0 to ≤102.0% | [7] |

| Optical Rotation | -21.0 ± 1.0° (c=5 in 6N HCl) | [7] |

| Melting Point | >300 °C (lit.) |

Experimental Protocols

The primary application of this compound is as an internal standard for quantitative analysis. Below are detailed methodologies for its use in mass spectrometry and NMR spectroscopy.

Quantification of D-2-Aminobutyric Acid in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of D-2-Aminobutyric acid in a biological matrix such as plasma.

a. Materials and Reagents:

-

This compound

-

D(-)-2-Aminobutyric acid (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Sulfosalicylic acid solution (30%)

-

Phosphate-buffered saline (PBS)

-

Ultrapure water

b. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 1x PBS.

-

Internal Standard Working Solution: Dilute the stock solution with a suitable solvent (e.g., acetonitrile:water 90:10 with 0.5% formic acid and 1 mM ammonium formate) to a final concentration of 10 µg/mL.[8]

-

Calibration Standards: Prepare a series of calibration standards of D(-)-2-Aminobutyric acid in 1x PBS, ranging from 1-500 µmol/L.[8]

c. Sample Preparation:

-

To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[8]

-

Vortex the mixture and centrifuge at 4200 rpm for 10 minutes.

-

Transfer 27.5 µL of the clear supernatant to a clean tube.

-

Add 2 µL of the internal standard working solution.

-

Add 225 µL of the mobile phase B (acetonitrile:water (90:10), 0.5% formic acid and 1 mM ammonium formate).[8]

-

Vortex and inject into the LC-MS/MS system.

d. LC-MS/MS Conditions (Example):

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-2-Aminobutyric acid and this compound.

Analysis of Amino Acid Enantiomers by GC-MS

This protocol describes the analysis of D- and L-amino acids in a peptide sample, which can be adapted for the use of this compound as an internal standard.[9]

a. Peptide Hydrolysis:

-

Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

-

Add 1 mL of 6 M HCl. For minimizing racemization, 6 M DCl in D₂O can be used.[9]

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After hydrolysis, evaporate the acid to dryness.

b. Derivatization:

-

Esterification: Add 100 µL of 3 M HCl in 2-propanol and heat at 100°C for 30 minutes. Evaporate the reagent.[9]

-

Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents.[9]

-

Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

c. GC-MS Conditions:

-

GC Column: Chiral capillary column (e.g., Chirasil-L-Val).[9]

-

Carrier Gas: Helium.

-

Injection: Split injection.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

Metabolic Pathway

D(-)-2-Aminobutyric acid, like other D-amino acids in mammals, is primarily metabolized through oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO).[10][11][12] This reaction is crucial for the detoxification of D-amino acids.[10]

The workflow for using this compound as an internal standard in a typical quantitative bioanalytical experiment is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 3. DL-2-Aminobutyric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. guidechem.com [guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-(-)-2-Aminobutyric acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. benchchem.com [benchchem.com]

- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6

This technical guide provides a comprehensive overview of D(-)-2-Aminobutyric acid-d6, a deuterated isotopologue of D(-)-2-Aminobutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the compound's structure, properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.

Core Compound Structure and Properties

This compound is a stable isotope-labeled amino acid where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Chemical Structure:

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | [1][2] |

| CAS Number | 1276197-57-9 | [2] |

| Molecular Formula | C₄D₆H₃NO₂ | [2] |

| Molecular Weight | 109.16 g/mol | [] |

| Canonical SMILES | CCC(C(=O)O)N | [] |

| Isotopic Purity | atom % D: ≥98% | [] |

| Chemical Purity | ≥98% | [4] |

| Appearance | White solid | N/A |

| Solubility | Soluble in water | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, including chemical synthesis involving deuterated reagents or enzymatic synthesis followed by deuteration. A plausible synthetic approach involves the enzymatic synthesis of D-2-aminobutyric acid followed by a deuteration step.

Enzymatic Synthesis of D-2-Aminobutyric Acid (Non-deuterated precursor)

A highly atom-economic enzymatic cascade can be employed for the synthesis of D-2-aminobutyric acid from L-threonine. This method utilizes a tri-enzymatic system composed of L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate (B1220265) dehydrogenase (FDH) for cofactor regeneration.

Experimental Protocol:

-

Reaction Setup: A reaction mixture is prepared containing L-threonine, L-TAL, D-AADH, FDH, and a formate salt (e.g., sodium formate or ammonium (B1175870) formate) in a suitable buffer (e.g., Na₂CO₃-NaHCO₃ buffer, pH 9.0).

-

Enzymatic Cascade:

-

L-threonine is deaminated by L-TAL to produce 2-oxobutyric acid and ammonia.

-

2-oxobutyric acid is then reductively aminated by D-AADH to yield D-2-aminobutyric acid. The ammonia generated in the first step can serve as the amino donor.

-

FDH is used to regenerate the NADH cofactor consumed by D-AADH.

-

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the consumption of L-threonine and the formation of D-2-aminobutyric acid.

-

Purification:

-

Upon completion of the reaction, the pH of the mixture is adjusted to <2 to precipitate the enzymes.

-

The enzymes are removed by centrifugation.

-

The supernatant containing the product is purified using a cation-exchange resin column.

-

The product is eluted from the column with a dilute ammonia solution (e.g., 3% NH₃·H₂O).

-

The eluate is concentrated to obtain pure D-2-aminobutyric acid.

-

Deuteration

General methods for the deuteration of amino acids can be applied to the synthesized D-2-aminobutyric acid. One common method involves acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent such as D₂O.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Please note that the following data is for the non-deuterated D(-)-2-Aminobutyric acid and serves as a reference.

Table 2: Reference Spectroscopic Data for D(-)-2-Aminobutyric acid

| Technique | Data | Reference |

| ¹H NMR | (D₂O, 400 MHz) δ (ppm) 3.62 (t, J=6.0 Hz, 1H), 1.80 (m, 2H), 0.89 (m, J=8.4 Hz, 3H) | [6] |

| ¹³C NMR | (D₂O) δ (ppm) 175.0, 55.0, 25.0, 9.0 | [7] |

| Mass Spectrum (EI) | m/z: 103 (M+), 58, 41, 29 | [8] |

Applications in Research and Drug Development

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[9] Its key applications are in metabolomics, pharmacokinetic studies, and isotope dilution analysis.

Internal Standard in Mass Spectrometry

Due to its identical chemical properties to the endogenous, non-labeled D(-)-2-Aminobutyric acid, but with a distinct mass, the d6-labeled compound is an ideal internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in instrument response.

Metabolomics

In metabolomics studies, this compound is used to accurately quantify the levels of endogenous 2-aminobutyric acid in biological samples.[] This is crucial for studying metabolic pathways and identifying potential biomarkers for diseases.

Pharmacokinetic Studies

This stable isotope-labeled compound is valuable in drug metabolism and pharmacokinetic (DMPK) studies. For instance, 2-aminobutyric acid has been identified as a metabolite of the anti-tuberculosis drug ethambutol.[10] Using this compound as an internal standard allows for the precise measurement of the formation of this metabolite over time.

Experimental Workflow and Signaling Pathway

Experimental Workflow: Quantification using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.

Caption: Workflow for analyte quantification using a stable isotope-labeled internal standard.

Signaling Pathway: Metabolism of Ethambutol

2-Aminobutyric acid is a known metabolite of the anti-tuberculosis drug, ethambutol. The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of Ethambutol to 2-Aminobutyric acid.[10]

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry enables accurate and precise quantification of its non-labeled analog in complex biological matrices. This technical guide provides essential information on its structure, properties, synthesis, and applications, facilitating its effective use in demanding analytical workflows.

References

- 1. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 2. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 4. DL-2-Aminobutyric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. D-2-Aminobutyric acid(2623-91-8) 1H NMR [m.chemicalbook.com]

- 7. D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. dl-2-Aminobutyric acid [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Biological Functions of D-2-Aminobutyric Acid: A Technical Guide for Researchers

An In-depth Exploration of a Non-Proteinogenic Amino Acid with Emerging Therapeutic Potential

D-2-aminobutyric acid (D-Abu), a non-proteinogenic D-alpha-amino acid, is progressively gaining attention within the scientific community for its diverse and potentially significant biological activities. While often overshadowed by its well-studied isomer, the neurotransmitter γ-aminobutyric acid (GABA), D-Abu exhibits a unique profile of interactions with key physiological pathways. This technical guide provides a comprehensive overview of the current understanding of D-2-aminobutyric acid's biological roles, supported by available quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling interactions. This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic potential of this intriguing molecule.

Core Biological Activities and Mechanisms

D-2-aminobutyric acid has been identified as a modulator of several biological processes, including enzymatic activity, oxidative stress, and hemostasis. The following sections delve into the specifics of these roles.

Metabolism by D-Amino Acid Oxidase (DAAO)

A primary metabolic fate of D-2-aminobutyric acid in mammals is its oxidative deamination by D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of various D-amino acids. This enzymatic reaction converts D-2-aminobutyric acid into its corresponding α-keto acid, 2-oxobutanoate, along with ammonia (B1221849) and hydrogen peroxide.

Quantitative Data: Enzyme Kinetics

While specific Michaelis-Menten constants (Km and Vmax) for D-2-aminobutyric acid with DAAO are not consistently reported across the literature, kinetic studies have revealed a biphasic reaction, suggesting a complex interaction that may involve both monomeric and dimeric forms of the enzyme[1]. The rate of the initial enzyme-substrate complex formation is dependent on both substrate concentration and temperature[1]. Further detailed kinetic analyses are required to fully elucidate the enzymatic parameters.

Experimental Protocol: D-Amino Acid Oxidase Activity Assay

A common method to determine DAAO activity with D-2-aminobutyric acid as a substrate involves monitoring oxygen consumption or the production of hydrogen peroxide or ammonia. A coupled assay using L-glutamate dehydrogenase (GDH) is frequently employed to measure ammonia production[2].

-

Principle: The ammonia produced from the DAAO-catalyzed deamination of D-2-aminobutyric acid serves as a substrate for GDH, which in the presence of α-ketoglutarate and NADH, converts it to L-glutamate. The concomitant oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is proportional to the DAAO activity.

-

Reagents:

-

D-2-aminobutyric acid solution

-

DAAO enzyme preparation

-

75 mM Disodium pyrophosphate buffer, pH 8.5

-

5 mM α-ketoglutarate

-

0.25 mM NADH

-

10 U/mL L-glutamate dehydrogenase (GDH)

-

-

Procedure:

-

Prepare a reaction mixture containing the D-amino acid solution, α-ketoglutarate, NADH, and GDH in the pyrophosphate buffer.

-

Transfer the reaction mixture to a quartz cuvette and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the DAAO enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the DAAO activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

-

Metabolic Pathway of D-2-Aminobutyric Acid via DAAO

Figure 1: Metabolic conversion of D-2-aminobutyric acid by D-amino acid oxidase.

Inhibition of Matrix Metalloproteinases (MMPs)

D-2-aminobutyric acid has been reported to act as an inhibitor of matrix metalloproteinase activity[3][4]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases.

Quantitative Data: MMP Inhibition

Specific IC50 values for the inhibition of MMPs by D-2-aminobutyric acid are not yet available in the public domain. Further research is necessary to quantify the inhibitory potency of D-2-aminobutyric acid against specific MMPs, such as MMP-2 and MMP-9.

Experimental Protocol: MMP Inhibition Assay (General)

A common method to assess MMP inhibition is a fluorometric assay using a specific MMP substrate.

-

Principle: A quenched fluorescent substrate is cleaved by the active MMP, releasing a fluorophore and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

-

Reagents:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

-

D-2-aminobutyric acid (or other test inhibitors)

-

-

Procedure:

-

Pre-incubate the MMP enzyme with various concentrations of D-2-aminobutyric acid in the assay buffer.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Logical Relationship of MMP Inhibition

Figure 2: Inhibitory effect of D-2-aminobutyric acid on matrix metalloproteinase activity.

Antiplatelet and Antioxidant Activities

Product literature suggests that D-2-aminobutyric acid possesses antiplatelet and antioxidant properties[3][4]. Antiplatelet agents are crucial in the prevention and treatment of thrombotic diseases, while antioxidants play a vital role in combating oxidative stress.

Quantitative Data: Antiplatelet and Antioxidant Activity

Currently, there is a lack of publicly available quantitative data (e.g., IC50 for platelet aggregation, ORAC or TEAC values for antioxidant capacity) to substantiate these claims for D-2-aminobutyric acid specifically. The majority of research on the antiplatelet effects of aminobutyric acid isomers has focused on GABA[5][6].

Experimental Protocol: In Vitro Platelet Aggregation Assay

Light transmission aggregometry (LTA) is a standard method to assess platelet aggregation.

-

Principle: Platelet-rich plasma (PRP) is treated with an agonist (e.g., ADP, collagen) to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by a spectrophotometer.

-

Reagents:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregation agonists (e.g., ADP, collagen)

-

D-2-aminobutyric acid solution

-

-

Procedure:

-

Prepare PRP and PPP from fresh human or animal blood.

-

Pre-incubate PRP with various concentrations of D-2-aminobutyric acid.

-

Add a platelet aggregation agonist to initiate aggregation.

-

Monitor the change in light transmission over time using an aggregometer.

-

Calculate the percentage of aggregation inhibition compared to a control.

-

Experimental Workflow for Antioxidant Capacity Assessment

Figure 3: General experimental workflow for assessing the antioxidant capacity of D-2-aminobutyric acid.

Inhibition of Protein Synthesis

A product description has claimed that D-2-aminobutyric acid inhibits protein synthesis by binding to carbonyl groups on proteins, preventing their oxidation or degradation[3][4]. However, the primary literature to support this mechanism for D-2-aminobutyric acid is currently unavailable, and this effect is more commonly associated with other compounds. Research on the impact of aminobutyric acid isomers on protein synthesis has largely focused on GABA, which has been shown to affect the rate of brain protein synthesis[7].

Experimental Protocol: In Vitro Translation Assay

To investigate the potential inhibitory effect of D-2-aminobutyric acid on protein synthesis, a cell-free translation system can be utilized.

-

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is incubated with a template mRNA and radiolabeled amino acids. The incorporation of radioactivity into newly synthesized proteins is measured.

-

Reagents:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate)

-

Template mRNA (e.g., luciferase mRNA)

-

Radiolabeled amino acid (e.g., ³⁵S-methionine)

-

D-2-aminobutyric acid solution

-

-

Procedure:

-

Set up translation reactions containing the cell-free lysate, template mRNA, and radiolabeled amino acid.

-

Add various concentrations of D-2-aminobutyric acid to the reactions.

-

Incubate at the optimal temperature (e.g., 30°C).

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis.

-

Signaling Pathways and Receptor Interactions

The direct involvement of D-2-aminobutyric acid in specific signaling pathways and its binding to cellular receptors remain largely unexplored. The vast majority of research on the signaling of aminobutyric acid isomers has concentrated on GABA and its interaction with GABA-A (ionotropic) and GABA-B (metabotropic, G-protein coupled) receptors[5][8][9]. It is crucial to distinguish that D-2-aminobutyric acid is not a known agonist for these receptors.

Future research should focus on screening D-2-aminobutyric acid against a panel of receptors and signaling molecules to identify its direct targets. Techniques such as radioligand binding assays and cell-based reporter assays would be instrumental in this endeavor.

Hypothetical Signaling Cascade Investigation

Figure 4: A hypothetical workflow to investigate the signaling pathways of D-2-aminobutyric acid.

Summary of Quantitative Data

The following table summarizes the currently available, though limited, quantitative data on the biological activities of D-2-aminobutyric acid.

| Biological Activity | Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | Reaction Type with DAAO | Biphasic | Porcine Kidney DAAO | [1] |

| MMP Inhibition | IC50 | Not yet determined | - | - |

| Antiplatelet Activity | IC50 for Aggregation | Not yet determined | - | - |

| Antioxidant Capacity | ORAC, TEAC, etc. | Not yet determined | - | - |

Future Directions and Conclusion

D-2-aminobutyric acid presents a compelling case for further in-depth investigation. While preliminary evidence and product information suggest a range of biological activities, there is a significant need for rigorous, quantitative studies to validate these claims and elucidate the underlying mechanisms. Key areas for future research include:

-

Comprehensive Enzyme Kinetic Studies: Determining the precise Km and Vmax values of D-2-aminobutyric acid with D-amino acid oxidase from various species, including humans.

-

Quantitative Bioactivity Profiling: Establishing the IC50 values for the inhibition of a panel of matrix metalloproteinases, and quantifying its antioxidant and antiplatelet effects using standardized assays.

-

Mechanism of Action Studies: Investigating the molecular basis for its purported inhibition of protein synthesis and its antiplatelet and antioxidant activities.

-

Receptor and Signaling Pathway Identification: Employing high-throughput screening and targeted cellular assays to identify the direct molecular targets and signaling cascades modulated by D-2-aminobutyric acid.

References

- 1. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]

- 5. barrowneuro.org [barrowneuro.org]

- 6. Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Regulation of GABAARs by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

D(-)-2-Aminobutyric acid-d6 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of D(-)-2-Aminobutyric acid-d6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with D-amino acid oxidase (DAAO). While primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of D(-)-2-Aminobutyric acid in biological matrices, its deuteration provides valuable insights into the enzymatic mechanism of DAAO. This document details the core enzymatic pathway, the kinetic isotope effect of deuteration, and relevant experimental protocols for studying these interactions.

Introduction

D(-)-2-Aminobutyric acid is a D-amino acid that serves as a substrate for the flavoenzyme D-amino acid oxidase (DAAO)[1][2]. DAAO is a key enzyme in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide[1][3]. The deuterated isotopologue, this compound, is a valuable tool in metabolic research and pharmacokinetic studies, primarily functioning as an internal standard for mass spectrometry-based quantification[2][4][]. The replacement of hydrogen atoms with deuterium (B1214612) at specific positions can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE), which provides crucial information about the reaction mechanism[6][7].

Core Mechanism of Action: Interaction with D-amino acid Oxidase (DAAO)

The primary mechanism of action of D(-)-2-Aminobutyric acid, and by extension its deuterated form, is its role as a substrate for D-amino acid oxidase[1][2]. The enzymatic reaction catalyzed by DAAO follows a sequential kinetic mechanism and can be broken down into two main half-reactions: a reductive half-reaction and an oxidative half-reaction[8][9].

Reductive Half-Reaction:

-

D(-)-2-Aminobutyric acid binds to the active site of the FAD-containing DAAO.

-

A hydride ion (H-) is transferred from the α-carbon of the D-amino acid to the N(5) position of the FAD cofactor[3]. This step reduces FAD to FADH2.

-

The resulting product is 2-iminobutanoic acid.

Oxidative Half-Reaction:

-

The reduced flavin (FADH2) is reoxidized by molecular oxygen (O2) back to FAD, producing hydrogen peroxide (H2O2)[8].

-

The 2-iminobutanoic acid is released from the enzyme and subsequently undergoes non-enzymatic hydrolysis in the aqueous environment to form 2-oxobutanoic acid and ammonia[3].

The release of the product from the reoxidized enzyme is considered the rate-limiting step in the overall catalytic cycle for many substrates[9].

Signaling Pathway Diagram

The Role of Deuteration: Kinetic Isotope Effect (KIE)

Quantitative Data: Kinetic Isotope Effect

| Compound | Enzyme | Parameter | Value | Reference |

| D-α-Aminobutyric acid-α-d1 | Hog Kidney DAAO | Kinetic Isotope Effect (kH/kD) on Flavin Reduction | 1.4 | [6] |

Application in Quantitative Analysis

The most common application of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS/MS[2][4][]. Stable isotope-labeled standards are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass, allowing for their distinction by the mass spectrometer[4][10]. They co-elute with the endogenous analyte and experience similar matrix effects and variations during sample preparation and ionization, thus enabling highly accurate and precise quantification[10].

Experimental Workflow Diagram

Detailed Experimental Protocols

D-Amino Acid Oxidase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring DAAO activity by monitoring the production of α-keto acids[11][12][13].

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes (1.5 mL)

-

75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5

-

D(-)-2-Aminobutyric acid solution (substrate)

-

This compound solution (for KIE studies)

-

Purified D-amino acid oxidase

-

2,4-Dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)

-

0.6 M NaOH

Procedure (Indirect Assay with DNP):

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5) and the desired concentration of D(-)-2-Aminobutyric acid (or its d6 variant).

-

Enzyme Addition: Initiate the reaction by adding a known amount of DAAO to the reaction mixture. The final volume is typically 0.3 mL.

-

Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).

-

Derivatization: Stop the reaction and derivatize the α-keto acid product by adding 0.15 mL of 1 mM DNP solution.

-

Color Development: Add 1.05 mL of 0.6 M NaOH and incubate at 25°C for 5 minutes to allow for color development.

-

Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength for the DNP-derivatized keto acid.

-

Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve generated with known concentrations of 2-oxobutanoic acid.

Quantitative Analysis by GC-MS using this compound

This protocol provides a general framework for the quantification of D(-)-2-Aminobutyric acid in a biological sample[4][14].

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Biological matrix (e.g., plasma)

-

This compound (internal standard)

-

Acetonitrile (B52724) (for protein precipitation)

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Ethyl acetate (B1210297) (extraction solvent)

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add a precise amount of this compound solution.

-

Protein Precipitation: Add cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MTBSTFA). Heat to complete the reaction, forming a volatile derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized amino acids, and the mass spectrometer detects the analyte and the internal standard using selected ion monitoring (SIM).

-

Quantification: The concentration of endogenous D(-)-2-Aminobutyric acid is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Conclusion

The mechanism of action of this compound is intrinsically linked to its non-deuterated counterpart as a substrate for D-amino acid oxidase. The primary role of the deuterated form in research is as a tool to investigate the enzymatic mechanism through the kinetic isotope effect and to serve as a reliable internal standard for accurate quantification. The observed kinetic isotope effect provides strong evidence for the hydride transfer step in the DAAO catalytic cycle. The methodologies outlined in this guide provide a foundation for researchers to further explore the role of D-amino acids and their metabolism in various physiological and pathological contexts.

References

- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to D(-)-2-Aminobutyric acid-d6 (CAS No. 1276197-57-9) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and analytical methodologies of the stable isotope-labeled amino acid, D(-)-2-Aminobutyric acid-d6.

Introduction

This compound is a deuterated form of D(-)-2-Aminobutyric acid, a non-proteinogenic amino acid. Its stable isotope labeling makes it an invaluable tool in various research and development sectors, particularly in the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its primary applications as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, it delves into a relevant metabolic pathway and provides detailed experimental protocols for its use.

Physicochemical Properties and Specifications

This compound is a stable, non-radioactive isotopologue of D(-)-2-Aminobutyric acid. The deuterium (B1214612) labels provide a distinct mass shift, allowing for its differentiation from its endogenous, unlabeled counterpart in biological matrices. This property is fundamental to its application in isotope dilution mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1276197-57-9 | [1] |

| Molecular Formula | C₄D₆H₃NO₂ | [1] |

| Molecular Weight | 109.16 g/mol | [2] |

| Synonyms | (R)-(-)-2-Aminobutyric acid-d6 | |

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity | ≥ 98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Core Applications in Research and Development

The primary utility of this compound lies in its role as an internal standard for quantitative analyses. Its chemical and physical properties closely mimic the analyte of interest, D(-)-2-Aminobutyric acid, ensuring similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Key application areas include:

-

Metabolomics: Used as an internal standard in mass spectrometry-based metabolomic studies to accurately quantify endogenous levels of D-2-aminobutyric acid and other related metabolites in complex biological samples.[3] This aids in understanding metabolic shifts associated with disease states or physiological changes.[3]

-

Pharmacokinetic (PK) Studies: In drug metabolism studies, it serves as a crucial tool to trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that may be metabolized to or interact with aminobutyric acid pathways.[3]

-

Protein Synthesis and Degradation Studies: The incorporation of stable isotope-labeled amino acids allows for the dynamic monitoring of protein turnover, providing insights into cellular processes in both healthy and diseased states.[3]

-

Clinical Diagnostics: Employed in the development of diagnostic assays for metabolic disorders where the levels of specific amino acids, including D-2-aminobutyric acid, are indicative of disease.

Experimental Protocols

The following are representative protocols for the quantitative analysis of amino acids using this compound as an internal standard.

Protocol 1: Quantitative Analysis of D-2-Aminobutyric Acid in Human Plasma by LC-MS/MS

This protocol is adapted for the quantification of D-2-aminobutyric acid in a biological matrix, a common requirement in clinical research and metabolomics.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard, this compound, at a final concentration of 50 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from other plasma components.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Ionization Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

D-2-Aminobutyric acid: Q1: m/z 104.1 -> Q3: m/z 58.1

-

This compound (IS): Q1: m/z 110.1 -> Q3: m/z 64.1

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of D-2-aminobutyric acid in the plasma samples is then determined from the calibration curve.

Protocol 2: Chiral Separation and Quantification of D/L-2-Aminobutyric Acid by GC-MS

This protocol is designed for the chiral analysis of 2-aminobutyric acid, which is often necessary to understand the specific roles of each enantiomer.

1. Sample Preparation and Derivatization

-

Perform protein precipitation as described in Protocol 1, using this compound as the internal standard.

-

After evaporation, add 100 µL of 3 M HCl in isopropanol (B130326) to the dried residue.

-

Heat at 100°C for 30 minutes to esterify the amino acids.

-

Evaporate the reagent under a stream of nitrogen.

-

Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of dichloromethane.

-

Heat at 100°C for 15 minutes for acylation.

-

Evaporate the reagents and reconstitute the derivatized sample in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Column: A chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm x 0.16 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/min.

-

Hold at 180°C for 5 minutes.

-

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.

Metabolic Pathway Involvement: D-Amino Acid Oxidase

D(-)-2-Aminobutyric acid is a substrate for the enzyme D-amino acid oxidase (DAAO).[4] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[5] This enzymatic reaction is crucial for the metabolism and detoxification of D-amino acids in various organisms, including mammals.[5]

The metabolic pathway involving D-2-aminobutyric acid and DAAO can be visualized as follows:

Caption: Metabolic pathway of D(-)-2-Aminobutyric acid via D-Amino Acid Oxidase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis experiment using this compound as an internal standard.

Caption: A typical experimental workflow for quantitative analysis.

Conclusion

This compound is a critical reagent for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the development of robust and reliable analytical methods. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the implementation of this compound in metabolomics, pharmacokinetic studies, and other applications requiring precise quantification of D-2-aminobutyric acid. A thorough understanding of its metabolic fate, particularly its interaction with D-amino acid oxidase, further enriches its utility in biochemical and physiological research.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to D(-)-2-Aminobutyric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of D(-)-2-Aminobutyric acid-d6, a deuterated analog of the non-proteinogenic amino acid D(-)-2-Aminobutyric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. We will delve into the theoretical and experimental determination of its molecular weight, outline key experimental protocols, and explore its relevance within biological signaling pathways.

Quantitative Data Summary

The precise mass of a molecule is a fundamental physicochemical property. For isotopically labeled compounds such as this compound, understanding the shift in molecular weight is critical for its application in various analytical techniques. The following tables summarize the key quantitative data for both the unlabeled and deuterated forms of D(-)-2-Aminobutyric acid.

Table 1: Molecular Formula and Composition

| Compound | Chemical Formula | Labeled Atoms |

| D(-)-2-Aminobutyric acid | C₄H₉NO₂ | None |

| This compound | C₄D₆H₃NO₂ | 6 Deuterium (B1214612) (D) |

Table 2: Theoretical and Reported Molecular Weights

The theoretical molecular weight is calculated based on the monoisotopic masses of the constituent elements. The reported molecular weights are sourced from various chemical suppliers and databases.

| Compound | Theoretical Monoisotopic Mass (Da) | Reported Molecular Weight ( g/mol ) |

| D(-)-2-Aminobutyric acid | 103.0633 | 103.12[1][] |

| This compound | 109.1009 | 109.157[3], 109.16[][4] |

Note: The slight variation in reported molecular weights can be attributed to different manufacturing processes and analytical methods used for determination.

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of isotopically labeled compounds is crucial for confirming their identity and purity. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct method for determining the molecular weight of a compound and for confirming the incorporation of stable isotopes.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets are directed into the mass spectrometer, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the protonated molecule [M+H]⁺ is commonly observed.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The peak corresponding to the [M+H]⁺ ion of this compound will be observed at approximately 110.1082 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be used to confirm isotopic labeling and, in some cases, to determine molecular weight.[5][6][7][8][9] The presence of deuterium in a molecule leads to characteristic changes in the NMR spectrum.

Experimental Protocol: ¹H (Proton) and ²H (Deuterium) NMR

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Analysis: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific positions.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

-

Molecular Weight Confirmation: While not a direct measure of molecular weight, the NMR data, in conjunction with the known structure of the unlabeled compound, provides strong evidence for the successful synthesis of the deuterated analog with the expected mass increase.

Biological Context: Signaling Pathways

2-Aminobutyric acid is structurally related to the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[10][11][12] It can act as a precursor to GABA or modulate GABAergic neurotransmission. Understanding these pathways is crucial for researchers using this compound as a tracer in metabolic or neurochemical studies.

GABAergic Signaling Pathway

The following diagram illustrates the synthesis, release, and reuptake of GABA, a key pathway where 2-aminobutyric acid may play a role.

This diagram illustrates the conversion of glutamate to GABA, its packaging into synaptic vesicles, release into the synaptic cleft, binding to postsynaptic receptors, and subsequent reuptake and degradation.

Experimental Workflow for Metabolic Tracing

Isotopically labeled compounds like this compound are invaluable tools for tracing metabolic pathways. The following workflow outlines a typical experiment using this compound.

This workflow demonstrates the key steps involved in a metabolic tracing experiment, from the introduction of the labeled compound to the final analysis of metabolic pathways.

Conclusion

This compound is a valuable tool for scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and neurochemistry. Accurate knowledge of its molecular weight is fundamental to its effective use. This guide has provided a detailed summary of its quantitative properties, outlined the primary experimental methods for its molecular weight determination, and placed it within the context of relevant biological signaling pathways. By understanding these core principles, researchers can confidently and accurately employ this compound in their experimental designs.

References

- 1. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]

- 3. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Welcome to Labcompare | Labcompare.com [labcompare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. google.com [google.com]

An In-depth Technical Guide on D(-)-2-Aminobutyric acid-d6 for Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D(-)-2-Aminobutyric acid-d6 as a stable isotope-labeled tracer for in vitro and in vivo metabolic studies. This document outlines the core principles of its use, detailed experimental protocols, data presentation, and the visualization of relevant metabolic pathways.

Introduction: The Role of Deuterated Tracers in Metabolism Research

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the pharmacokinetics of endogenous and exogenous compounds.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an ideal label due to its non-radioactive nature and the ease of its detection by mass spectrometry.[2] The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its unlabeled counterpart but has a distinct, higher mass. This mass shift allows researchers to track the molecule and its metabolic products through complex biological systems.

This compound is a deuterated analog of D(-)-2-Aminobutyric acid (D-ABA), a non-proteinogenic D-amino acid. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This high level of labeling provides a clear mass shift, facilitating unambiguous detection against the natural isotopic background. Its primary application is as a tracer to investigate the activity of D-amino acid oxidase (DAAO) and the subsequent metabolic fate of its products.[3][4]

Metabolic Pathway of D(-)-2-Aminobutyric Acid

The principal metabolic pathway for D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[3] D(-)-2-Aminobutyric acid is a known substrate for this enzyme.[3][5]

The DAAO-catalyzed reaction proceeds as follows:

-

Oxidative Deamination: D(-)-2-Aminobutyric acid is oxidized by DAAO to form 2-iminobutyric acid.

-

Hydrolysis: The unstable 2-iminobutyric acid spontaneously hydrolyzes to 2-ketobutyric acid (α-ketobutyric acid) and ammonia.[6]

-

Peroxide Formation: During the catalytic cycle, the reduced FAD cofactor (FADH₂) is re-oxidized by molecular oxygen, producing hydrogen peroxide.[6]

The resulting 2-ketobutyric acid is a key metabolic intermediate that can enter central carbon metabolism. It is primarily converted to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex.[7][8] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[9][10]

By using this compound, researchers can trace the deuterium label as it is incorporated into these downstream metabolites, providing a quantitative measure of the metabolic flux through this pathway.

Experimental Design and Protocols

The use of this compound as a tracer typically involves its introduction into a biological system (e.g., cell culture, animal model, or human subject) followed by the collection of biological samples over time. The concentration of the tracer and its labeled metabolites are then quantified using mass spectrometry.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol is designed to assess the rate of metabolism of this compound by DAAO, which is present in the liver.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a liver microsomal preparation.

Materials:

-

This compound

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

FAD (Flavin adenine (B156593) dinucleotide) solution

-

Internal Standard (IS): A structurally similar but mass-distinct compound (e.g., D(-)-2-Aminobutyric acid-¹³C₄,¹⁵N)

-

Acetonitrile (ACN), cold

-

Water, LC-MS grade

-

Formic acid

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and FAD (final concentration of 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add this compound to the pre-incubated mixture to a final concentration of 1 µM.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of cold ACN with the internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D(-)-2-Aminobutyric acid | Affiniti Research [affiniti-res.com]

- 6. benchchem.com [benchchem.com]

- 7. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PathBank [pathbank.org]

- 9. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 10. Human Metabolome Database: Showing metabocard for 2-Ketobutyric acid (HMDB0000005) [hmdb.ca]

A Comprehensive Technical Guide to the Synthesis of D(-)-2-Aminobutyric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing D(-)-2-Aminobutyric acid-d6, a crucial isotopically labeled standard used in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] The document outlines both a detailed chemical synthesis pathway amenable to deuteration and a highly efficient enzymatic route for the non-labeled analogue, offering a comparative perspective for modern synthetic chemistry.

Synthetic Strategies: An Overview

The synthesis of this compound presents two primary challenges: achieving the correct stereochemistry (D-enantiomer) and incorporating six deuterium (B1214612) atoms into the molecule's stable carbon backbone (C3, C4, and C2 positions). Two main strategies are considered:

-

Chemical Synthesis via Strecker Reaction and Chiral Resolution: This classic approach involves the synthesis of a racemic deuterated amino acid from a deuterated aldehyde precursor, followed by the separation of the desired D-enantiomer. This method offers high flexibility for isotopic labeling.

-

Enzymatic Synthesis: A modern, highly efficient, and stereoselective method utilizes a multi-enzyme cascade to produce the D-enantiomer directly.[2][3][4] While exceptionally effective for the non-labeled compound, this route's application for the d6-variant is contingent on the availability of a specifically deuterated starting material.

This guide will first detail the chemical synthesis route due to its adaptability for deuteration and then describe the enzymatic route as a state-of-the-art alternative for producing the non-deuterated enantiomer.

Chemical Synthesis of this compound

The proposed chemical synthesis involves a four-stage process starting from a deuterated precursor, proceeding through a Strecker reaction to form the racemic amino acid, and culminating in a chemical resolution to isolate the target D-enantiomer.

Caption: Overall workflow for the chemical synthesis of this compound.

Stage 1: Preparation of Propanal-d5 (CD₃CD₂CHO)

A deuterated aldehyde is the key starting material for introducing the deuterium labels onto the ethyl side chain. Propanal-d5 can be synthesized from 1-propanol-d6 via oxidation.

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus with a two-necked flask, a dropping funnel, and a reflux condenser through which 60°C water is circulated. Connect the outlet of the reflux condenser to a downward condenser cooled with cold water, leading to a receiver flask cooled in an ice bath.[5][6]

-

Reaction Mixture: In the flask, place 1-propanol-d6 (1.0 eq). Prepare an oxidizing solution in the dropping funnel consisting of potassium dichromate (K₂Cr₂O₇, 0.56 eq) and concentrated sulfuric acid (H₂SO₄, 2.2 eq) dissolved in deuterated water (D₂O).

-

Oxidation: Heat the 1-propanol-d6 to boiling. Add the oxidizing mixture dropwise over approximately 30 minutes while maintaining vigorous boiling. The propanal-d5 formed will distill immediately.

-

Isolation: After the addition is complete, continue boiling for 15 minutes to ensure all the aldehyde has distilled. The collected distillate is then dried over anhydrous sodium sulfate (B86663) and purified by fractional distillation to yield pure propanal-d5.

| Parameter | Value | Reference |

| Starting Material | 1-Propanol-d6 | - |

| Key Reagents | K₂Cr₂O₇, H₂SO₄, D₂O | [5][6] |

| Typical Yield | 45-50% | [5] |

| Boiling Point | 46-50°C | [6] |

Table 1: Summary of parameters for the synthesis of Propanal-d5.

Stage 2 & 3: Strecker Synthesis and Hydrolysis to rac-2-Aminobutyric Acid-d6

The Strecker synthesis is a three-component reaction that forms an α-aminonitrile from an aldehyde, ammonia (B1221849), and cyanide, which is then hydrolyzed to the amino acid.[7][8] To achieve deuteration at the alpha-carbon (C2), the reaction is conducted in a deuterated solvent system.

Experimental Protocol:

-

Aminonitrile Formation: In a well-ventilated fume hood, dissolve ammonium (B1175870) chloride-d4 (ND₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.1 eq) in D₂O in a reaction vessel cooled in an ice bath to 5-10°C.[9]

-

Add propanal-d5 (1.0 eq) dropwise to the cooled mixture while maintaining the temperature.

-

After addition, allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or GC.[10] The reaction yields rac-2-Aminobutanenitrile-d6.

-

Hydrolysis: To the resulting aminonitrile solution, add concentrated hydrochloric acid (HCl). Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[11][12]

-

Isolation: After hydrolysis, cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product. The crude rac-2-Aminobutyric acid-d6 is collected by filtration, washed with cold ethanol, and dried.

| Parameter | Value | Reference |

| Starting Material | Propanal-d5 | - |

| Key Reagents | ND₄Cl, NaCN, D₂O, HCl | [7][9] |

| Reaction pH | 8-10 (for aminonitrile formation) | [9] |

| Typical Yield | High (often >70% for both steps) | General Literature |

Table 2: Summary of parameters for the Strecker Synthesis and Hydrolysis.

Stage 4: Chiral Resolution of rac-2-Aminobutyric Acid-d6

The final step is the separation of the D(-) and L(+) enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. The D-amino acid forms a less soluble salt, which preferentially crystallizes.[13]

Experimental Protocol:

-

Salt Formation: Dissolve rac-2-Aminobutyric acid-d6 (4.0 eq) and L-(+)-tartaric acid (1.0 eq) in dilute hydrochloric acid (0.1 M).[13]

-

Heat the solution to approximately 70-80°C and stir for 2-3 hours.[13]

-

Crystallization: Cool the mixture slowly to room temperature to allow the precipitation of the D-2-aminobutyric acid-d6 · L-tartaric acid diastereomeric salt.

-

Purification: Collect the solid by filtration and recrystallize it from water to improve diastereomeric purity. A typical yield for the crystalline salt is around 90%.[13]

-

Liberation of Free Amino Acid: Dissolve the purified salt in water and add an ammonolysis agent, such as aqueous ammonia, to adjust the pH and break the salt. The free this compound will precipitate.

-

Final Product: Collect the final product by filtration, wash with methanol, and dry under vacuum.

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | [13] |

| Molar Ratio (Racemate:Tartaric Acid) | 4:1 | |

| Salt Formation Yield | ~90% | [13] |

| Expected Enantiomeric Purity | High (>98% ee) | General Literature |

Table 3: Summary of parameters for the Chiral Resolution.

Enzymatic Synthesis of D(-)-2-Aminobutyric Acid (Non-Deuterated)

For the synthesis of the non-deuterated D(-)-2-Aminobutyric acid, an in-vitro tri-enzymatic cascade reaction provides a highly efficient and atom-economical alternative to chemical methods.[2][3] This one-pot process starts from readily available L-threonine.[14]

Caption: Tri-enzymatic cascade for the synthesis of D(-)-2-Aminobutyric Acid.

Experimental Protocol:

-

Reaction Mixture: Prepare a buffered solution (e.g., 100 mM Na₂CO₃-NaHCO₃, pH 9.0).

-

Add L-threonine (200 mM), sodium formate (300 mM), L-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH).[2][4]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring for approximately 24 hours. The ammonia required for the second step is generated in situ from the deamination of L-threonine.[2]

-

Work-up: After the reaction, adjust the pH to <2 to precipitate and remove the enzymes by centrifugation.

-

Purification: Purify the supernatant containing the product using a cation-exchange resin column, eluting with aqueous ammonia (e.g., 3%) to yield the final product.[2]

| Parameter | Value | Reference |

| Starting Material | L-Threonine | [2][3] |

| Enzymes | L-TAL, D-AADH, FDH | [2] |

| Reaction pH | 9.0 | [2][4] |

| Yield | >90% | [2][3] |

| Enantiomeric Excess (ee) | >99% | [2][3] |

Table 4: Summary of parameters for the Enzymatic Synthesis.

Note on Deuteration: Adapting this enzymatic route for the synthesis of the d6-labeled product would require L-threonine-d7 as a starting material. The chemical synthesis of this deuterated precursor would be a multi-step process, making the direct chemical synthesis of this compound via the Strecker route a more practical approach.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Highly Atom Economic Synthesis of d‐2‐Aminobutyric Acid through an In Vitro Tri‐enzymatic Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Atom Economic Synthesis of d-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ck12.org [ck12.org]

- 13. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of D(-)-2-Aminobutyric acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of D(-)-2-Aminobutyric acid-d6, a deuterated form of the non-proteinogenic amino acid. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.